

"1-(3,4-Diaminophenyl)propan-1-one IUPAC name and synonyms"

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Compound of Interest

1-(3,4-Diaminophenyl)propan-1one

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A comprehensive technical guide on **1-(3,4-Diaminophenyl)propan-1-one** and its related analogues for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

While specific data for **1-(3,4-Diaminophenyl)propan-1-one** is limited in readily available literature, this guide focuses on its closely related and well-documented analogue, **1-(3,4-Diaminophenyl)ethanone**, along with **1-(3-Aminophenyl)propan-1-one**, to provide a foundational understanding.

The systematic IUPAC name for the core structure of interest, based on standard chemical nomenclature, is **1-(3,4-Diaminophenyl)propan-1-one**.

Synonyms and Analogues:

Due to the scarcity of information on the primary compound, we will examine its analogues:

- 1-(3,4-Diaminophenyl)ethanone: This compound is structurally similar, differing by a single methylene group in the acyl chain.
 - IUPAC Name: 1-(3,4-diaminophenyl)ethanone[1]
 - Synonyms: 3',4'-Diaminoacetophenone, 4-Acetyl-1,2-phenylenediamine, p-Acetyl-o-phenylenediamine[2]



- 1-(3-Aminophenyl)propan-1-one: This analogue shares the same propionyl group but lacks the second amino group at the 4-position.
 - o IUPAC Name: 1-(3-aminophenyl)propan-1-one
 - Synonyms: 3'-Aminopropiophenone, m-aminopropiophenone[3]

Physicochemical Data

The following table summarizes the key quantitative data for the aforementioned analogues to facilitate comparison.

Property	1-(3,4- Diaminophenyl)ethanone	1-(3-Aminophenyl)propan- 1-one
Molecular Formula	C ₈ H ₁₀ N ₂ O[1][2]	C ₉ H ₁₁ NO[3][4]
Molecular Weight	150.18 g/mol [1]	149.19 g/mol [4]
CAS Number	21304-39-2[1][2]	1197-05-3[4]
Melting Point	132-133 °C[2]	40 °C[4]
SMILES	CC(=O)C1=CC(=C(C=C1)N)N[1]	CCC(=O)C1=CC(=CC=C1)N[4]
InChIKey	FFVSGYAQHXJFAL- UHFFFAOYSA-N[1]	CGXJUBDTCAAXAY- UHFFFAOYSA-N[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for research and development. Below is a representative synthesis methodology.

Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-ones (A Related Structural Class):

A common method for synthesizing related propan-1-one structures involves the Michael addition of a thiol to a chalcone.[5]

Materials:



- Substituted chalcone (2.0 mmol)
- Cinchonine (1.5 mol%)
- Thiol (3 mmol)
- Chloroform (4 mL)
- Hexane
- Ethyl acetate

Procedure:

- A solution of the substituted chalcone in chloroform is prepared.
- Cinchonine is added to the stirred mixture.
- The thiol is then added to the reaction mixture.
- The reaction is stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is evaporated under vacuum.
- The resulting residue is washed with hexane and crystallized from ethyl acetate to yield the final product.[5]

This general protocol can be adapted for the synthesis of **1-(3,4-Diaminophenyl)propan-1-one**, likely starting from a protected **3,4-diamino-substituted** chalcone.

Biological Activity and Potential Applications

Derivatives of aminophenyl propanones have shown a range of biological activities, suggesting potential therapeutic applications.

 Antimicrobial Activity: Some novel aza-Michael products of 3-(aminophenyl)-1,3diphenylpropanones have demonstrated antibacterial activity against both Gram-positive and



Gram-negative bacteria.[6]

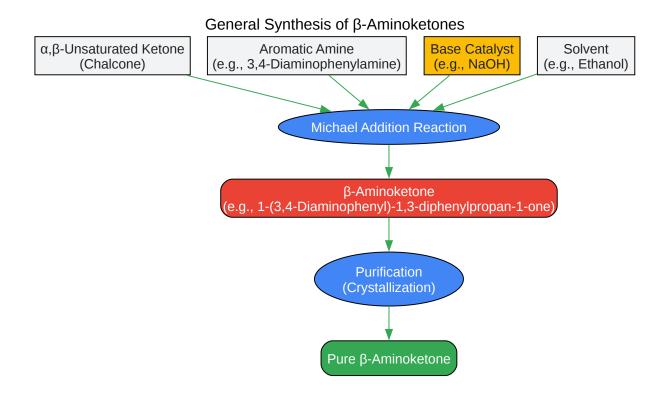
- Cytotoxic Agents: Analogues such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have been
 evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (human breast
 cancer). These studies indicate that modifications to the basic structure can lead to potent
 anticancer activity.[5]
- Monoamine Uptake Inhibitors: Related structures, specifically 1-(4-methylphenyl)-2pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, are potent inhibitors of dopamine and norepinephrine transporters, suggesting potential applications in neurological and psychiatric disorders.[7]

The presence of the diamino phenyl moiety suggests that this class of compounds could be investigated for a variety of biological targets, including those where related aniline derivatives have shown activity, such as in the development of kinase inhibitors or as precursors for heterocyclic compounds with medicinal properties.

Diagrams and Workflows

General Synthesis Workflow for β-Aminoketones via Michael Addition:





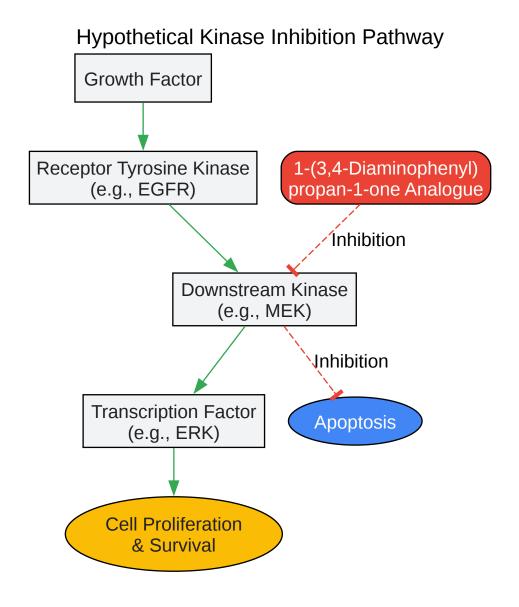
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Caption: A generalized workflow for the synthesis of β -aminoketones.

Hypothetical Signaling Pathway Inhibition:

Given the cytotoxic activity of related compounds, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer cells.





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Caption: A potential mechanism of action via kinase inhibition.

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